4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate
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Overview
Description
4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate is a chemical compound with the molecular formula C26H26O4 and a molecular weight of 402.48224 g/mol . This compound is characterized by its unique structure, which includes a propylphenoxy group and a propylbenzoate group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate typically involves the esterification of 4-propylbenzoic acid with 4-[(4-propylphenoxy)carbonyl]phenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the ester or phenoxy groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or alcoholic medium.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted esters or phenols.
Scientific Research Applications
4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate is utilized in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: In studies related to enzyme-substrate interactions and as a potential inhibitor of specific enzymes.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and reducing its catalytic efficiency. The pathways involved may include signal transduction pathways that regulate cellular processes such as inflammation or pain perception .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Methylphenoxy)carbonyl]phenyl 4-methylbenzoate
- 4-[(4-Ethylphenoxy)carbonyl]phenyl 4-ethylbenzoate
- 4-[(4-Butylphenoxy)carbonyl]phenyl 4-butylbenzoate
Uniqueness
4-[(4-Propylphenoxy)carbonyl]phenyl 4-propylbenzoate is unique due to its specific propyl groups, which confer distinct chemical and physical properties. These properties can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .
Properties
CAS No. |
82350-07-0 |
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Molecular Formula |
C26H26O4 |
Molecular Weight |
402.5 g/mol |
IUPAC Name |
[4-(4-propylphenoxy)carbonylphenyl] 4-propylbenzoate |
InChI |
InChI=1S/C26H26O4/c1-3-5-19-7-11-21(12-8-19)25(27)30-24-17-13-22(14-18-24)26(28)29-23-15-9-20(6-4-2)10-16-23/h7-18H,3-6H2,1-2H3 |
InChI Key |
OLSLCYYEGDARJR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)CCC |
Origin of Product |
United States |
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